Decarbamoylmitomycin C

Description

Decarbamoylmitomycin C as a Derivative of Mitomycin C

This compound is an analog of Mitomycin C that lacks the carbamate (B1207046) group at the C-10 position of the mitosane core. nih.govresearchgate.net This seemingly minor structural modification leads to significant differences in its chemical reactivity and biological activity. While both compounds require bioreductive activation to exert their effects, the absence of the carbamate in DMC alters the subsequent reactions and the types of DNA adducts formed. nih.govyale.edu

Mitomycin C possesses three key functional groups that contribute to its antitumor activity: the quinone, the aziridine (B145994) ring, and the carbamate. yale.educlockss.org The removal of the carbamate group in this compound was initially thought to render the molecule capable of only monofunctional alkylation of DNA. nih.govresearchgate.net However, subsequent research has demonstrated that DMC can indeed form both monoadducts and interstrand cross-links (ICLs) with DNA, similar to Mitomycin C. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O4 chembk.com |

| Molar Mass | 291.3 g/mol chembk.com |

| CAS Number | 26909-37-5 chembk.com |

| Synonyms | DCMMC, 10-decarbamoylmitomycin C chembk.com |

Significance of this compound in DNA-Targeting Agent Research

A key finding is that while both DMC and MC alkylate DNA, they exhibit different stereoselectivity in the formation of DNA adducts. nih.govresearchgate.net Mitomycin C predominantly forms adducts with a trans (or alpha) stereochemistry at the bond between the mitosane and the guanine (B1146940) base. nih.govnih.gov In contrast, this compound primarily generates adducts with a cis (or beta) stereochemistry. nih.govnih.gov This difference in stereochemistry is thought to cause distinct local distortions in the DNA structure, leading to different biological responses. nih.gov

Research has shown that at equimolar concentrations, DMC can produce a greater number of DNA adducts in human cells compared to MC. acs.org This increased adduction correlates with enhanced cytotoxicity in certain cancer cell lines, particularly those with a non-functional p53 pathway. acs.orgepa.gov Specifically, DMC has been observed to more rapidly activate a p53-independent cell death pathway. acs.orgacs.org

Furthermore, the investigation into DMC's mechanism of action has revealed that it can induce cell death through pathways that are distinct from those activated by MC. For instance, in cells lacking wild-type p53, DMC's increased cytotoxicity is associated with the degradation of the checkpoint protein Chk1. acs.orgepa.gov This finding highlights the potential of targeting specific DNA adduct structures to overcome resistance to conventional chemotherapeutic agents in certain cancers. acs.org

The ability of both DMC and MC to form various types of DNA adducts, including monoadducts and interstrand cross-links with both deoxyguanosine and deoxyadenosine (B7792050), underscores the complexity of their interactions with DNA. researchgate.netnih.gov The study of these adducts provides valuable insights into the molecular basis of their cytotoxic effects and is crucial for the development of new and more effective anticancer drugs. ontosight.ai

Table 2: Comparison of DNA Adducts Formed by Mitomycin C and this compound

| Feature | Mitomycin C (MC) | This compound (DMC) |

|---|---|---|

| Primary Adduct Stereochemistry | trans (alpha) at the guanine-mitosene bond nih.govnih.gov | cis (beta) at the guanine-mitosene bond nih.govnih.gov |

| DNA Adduct Formation | Forms monoadducts and interstrand cross-links (ICLs) nih.gov | Forms monoadducts and interstrand cross-links (ICLs) nih.gov |

| Adduct Formation with Bases | Primarily with deoxyguanosine, but also deoxyadenosine researchgate.net | Primarily with deoxyguanosine, but also deoxyadenosine researchgate.net |

| Adduct Yield in Cells | Lower total adducts compared to DMC at equimolar concentrations acs.org | Higher total adducts compared to MC at equimolar concentrations acs.org |

Compound Names Mentioned:

this compound (DMC)

Mitomycin C (MC)

Deoxyguanosine

Deoxyadenosine

Chk1

Structure

2D Structure

Properties

CAS No. |

26909-37-5 |

|---|---|

Molecular Formula |

C14H17N3O4 |

Molecular Weight |

291.30 g/mol |

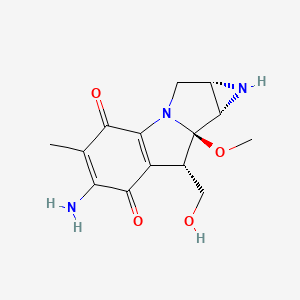

IUPAC Name |

(4S,6S,7R,8S)-11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |

InChI |

InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3/t6-,7+,13+,14-/m1/s1 |

InChI Key |

OUADMZZEIRSDSG-NKFUZKMXSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4)N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10-Decarbamoylmitomycin C; 10-Decarbamoyl mitomycin C; BRN 5608775; CCRIS 5160; DCMC; Decarbamoyl mitomycin C; Decarbamoylmitomycin C; Decarbamylmitomycin C |

Origin of Product |

United States |

Molecular Mechanism of Action of Decarbamoylmitomycin C

Bioreductive Activation Pathways of Decarbamoylmitomycin C

The activation of this compound is a critical prerequisite for its interaction with DNA. This process involves the reduction of its quinone ring, which can be achieved through enzymatic catalysis under specific bioreductive conditions. acs.orgnih.gov

This compound, like Mitomycin C, is inert in its native state and requires reductive activation to become a potent DNA alkylating agent. researchgate.netresearchgate.net This activation is typically carried out by intracellular reductase enzymes. acs.orgnih.gov While various enzymes can catalyze this reduction, DT-diaphorase has been identified as a key enzyme in the metabolic activation of mitomycins. nih.gov The efficiency of this enzymatic reduction can be influenced by factors such as pH and the concentration of the drug. nih.govnih.gov Reductive activation can also be achieved in vitro using chemical reductants like sodium dithionite. nih.gov

Upon reduction, this compound forms reactive intermediates capable of alkylating DNA. The reduction of the quinone ring initiates a cascade of reactions, leading to the formation of a leuco-aziridinomitosene intermediate. nih.gov This intermediate is a highly reactive electrophile that can be protonated to form a C-1 carbonium ion, which then attacks nucleophilic sites on DNA bases. nih.gov The specific reactive species generated can vary depending on the activation pathway, which in turn influences the type of DNA adducts formed. researchgate.netnih.gov

This compound can undergo both monofunctional and bifunctional activation, leading to different types of DNA damage. researchgate.netnih.gov

Monofunctional Activation: This pathway involves a single reductive activation event, leading to the formation of a reactive species that can form a single covalent bond with DNA, resulting in monoadducts. nih.govnih.gov Monofunctional activation of DMC has been shown to produce primarily 1"-α-deoxyguanosine adducts. researchgate.net

Bifunctional Activation: This pathway is believed to be the predominant mechanism in a cellular environment and requires a one-time reduction to activate both C-1 and C-10 positions for alkylation. nih.govnih.gov Bifunctional activation of DMC is necessary for the formation of 1"-β-deoxyguanosine adducts and is also responsible for the generation of DNA interstrand cross-links (ICLs). researchgate.netnih.gov The formation of β-adducts is thermodynamically favored under bifunctional activation conditions. nih.gov

Table 1: Activation Pathways and Resulting Adducts of this compound

| Activation Pathway | Key Characteristics | Primary DNA Adducts |

|---|---|---|

| Monofunctional | Single reductive event. | 1"-α-deoxyguanosine monoadducts. researchgate.net |

| Bifunctional | Predominant in cells; activates C-1 and C-10. | 1"-β-deoxyguanosine monoadducts and interstrand cross-links (ICLs). researchgate.netnih.gov |

This compound-DNA Interactions and Adduct Formation

Following bioreductive activation, the reactive intermediates of this compound covalently bind to DNA, forming various adducts that are central to its cytotoxic activity. researchgate.netacs.org

The interaction of activated this compound with DNA results in the formation of several distinct covalent adducts, primarily at the N2 position of guanine (B1146940) and the N6 position of adenine (B156593). researchgate.netresearchgate.net The stereochemistry of these adducts is a key feature that distinguishes the action of DMC from that of MC. researchgate.netnih.gov

This compound forms two main types of monoadducts with DNA, primarily by alkylating deoxyguanosine (dG) residues. researchgate.netnih.gov These monoadducts have been extensively characterized and are crucial to the biological activity of the compound.

The major DNA monoadducts formed by DMC have an opposite stereochemistry at the C1" position of the guanine-mitosene bond compared to those formed by Mitomycin C. nih.govresearchgate.net Specifically, DMC preferentially forms adducts with a 1"-S stereochemistry (referred to as 1"-β or cis), whereas MC primarily forms adducts with a 1"-R stereochemistry (1"-α or trans). researchgate.netnih.gov The formation of the 1"-β-deoxyguanosine adducts is dependent on the bifunctional activation of DMC. researchgate.net In contrast, monofunctional activation leads to the formation of 1"-α-adducts. researchgate.net

Studies have shown that DMC can generate two stereoisomeric monoadducts. researchgate.netnih.gov The ratio of these stereoisomers can be influenced by the activation conditions. nih.gov For instance, under bifunctional activation conditions in the presence of DMSO, the ratio of α to β adducts formed from the reaction of DMC with deoxyguanosine is significantly lower than under monofunctional conditions, indicating a higher preference for the β adduct. nih.gov In addition to deoxyguanosine adducts, DMC has also been found to form monoadducts with deoxyadenosine (B7792050) (dA), although at a lower frequency than dG adducts. researchgate.netresearchgate.net

The formation of these monoadducts is a critical step, as they can persist or be converted to more cytotoxic lesions like interstrand cross-links upon a second reduction event. nih.gov The unique stereochemistry of the DMC-induced monoadducts is thought to be responsible for differences in the biological responses observed between DMC and MC. nih.govcuny.edu

Table 2: Characterization of this compound-DNA Monoadducts

| Adduct Type | Nucleobase Target | Stereochemistry | Activation Pathway | Reference |

|---|---|---|---|---|

| 1"-β-dG Monoadduct | Deoxyguanosine (N2) | 1"-S (cis) | Bifunctional | researchgate.netnih.gov |

| 1"-α-dG Monoadduct | Deoxyguanosine (N2) | 1"-R (trans) | Monofunctional | researchgate.net |

| dA Monoadducts | Deoxyadenosine (N6) | Stereoisomeric | Bifunctional | researchgate.netresearchgate.net |

Site Selectivity of DNA Alkylation by this compound

This compound exhibits a clear preference for alkylating specific nucleobases within the DNA sequence, primarily targeting the N2 position of guanine and, to a lesser extent, the N6 position of adenine. researchgate.netnih.gov

The predominant targets for DNA alkylation by this compound are the exocyclic N2-amino groups of deoxyguanosine residues. nih.govresearchgate.net The formation of these dG adducts is the initial step for both monoadduct formation and the subsequent generation of interstrand crosslinks. researchgate.net The stereochemistry of these dG monoadducts is influenced by the mode of reductive activation and the surrounding DNA sequence. Bifunctional reductive activation is a prerequisite for the formation of the 1"-β-deoxyguanosine adducts that are characteristic of DMC. researchgate.netnih.gov

This compound is also capable of forming stereoisomeric adducts with deoxyadenosine (dA) residues at the exocyclic 6-amino group, although this occurs at a significantly lower frequency than alkylation of deoxyguanosine. nih.govnih.gov The formation of these dA adducts is notably dependent on temperature. At lower temperatures (e.g., 0°C), both dA and dG alkylation occur, whereas at physiological temperature (37°C), DMC preferentially alkylates dG residues. researchgate.netresearchgate.netnih.gov

Experimental data has shown that DMC-dA adducts are formed at a 4 to 48-fold lower frequency than dG adducts. nih.gov Further research has indicated that in duplex DNA, terminal dA residues are more susceptible to alkylation than internal ones. nih.gov

| Adduct Type | Alkylation Site | Relative Frequency | Influencing Factors |

|---|---|---|---|

| Deoxyguanosine (dG) Adducts | N2 position | High (Primary Target) | Preferred at 37°C |

| Deoxyadenosine (dA) Adducts | N6 position | 4 to 48 times less frequent than dG adducts | Favored at 0°C; Terminal residues more reactive in duplex DNA |

Stereochemical Configuration of this compound-DNA Adducts

A defining characteristic of the DNA adducts formed by this compound is their stereochemical configuration, which differs significantly from that of the parent compound, Mitomycin C. nih.govnih.gov This stereochemistry plays a critical role in the biological consequences of the DNA damage.

The major DNA adducts generated by DMC in tumor cells predominantly exhibit a cis (or beta, β) stereochemistry at the C1" position of the guanine-mitosene bond. nih.govnih.gov This is in stark contrast to Mitomycin C, which primarily forms trans (or alpha, α) adducts. nih.govnih.govresearchgate.net These β-adducts, with an S stereochemical configuration at C1", are thought to be responsible for the distinct biological responses observed with DMC. nih.govnih.gov

The formation of α versus β diastereomers is not absolute and is influenced by several factors:

Reductive Activation: Bifunctional reductive activation of DMC is necessary for the formation of β-deoxyguanosine adducts. Monofunctional activation tends to produce only α-adducts. researchgate.netnih.gov

DNA Sequence Context: As mentioned previously, the DNA sequence dictates the stereochemistry of the resulting interstrand crosslink. The β-diastereomer of the initially formed monoadduct is required for crosslink formation at CpG sequences, while the α-diastereomer is necessary for crosslinking at GpC sequences. nih.gov

| Factor | Influence on Stereochemistry | Resulting Adduct Preference |

|---|---|---|

| Reductive Activation | Bifunctional activation is required for β-adduct formation. | β (cis) adducts |

| DNA Sequence (for ICLs) | GpC sequences | β (cis) ICLs |

| CpG sequences | α (trans) ICLs | |

| DNA GC Content | Low GC content | β (cis) adducts |

| High GC content | α (trans) adducts |

Factors Influencing Adduct Stereoselectivity

A primary determinant of stereoselectivity is the immediate DNA sequence at the site of alkylation. There is a distinct and interdependent relationship between the DNA sequence and the resulting diastereoselectivity of the adducts formed nih.gov. Research has demonstrated that at 5'-GpC-3' sequences, there is a strong preference for the formation of the 1”-β adduct, also referred to as isomer 2b, which is favored by a factor of ten nih.gov. Conversely, at 5'-CpG-3' steps, the 1”-α adduct (isomer 2a) is the favored product, albeit with a lower degree of selectivity, being formed about twice as frequently as the β isomer nih.gov. The structural context of the target guanine, specifically the identity of the 5' neighboring base, dictates the stereochemical orientation of the resulting adduct.

The GC content of the DNA molecule also exerts a significant influence on the stereoselectivity of DMC adduction. In DNA with a high GC content, such as that from M. luteus (72% GC), the trans-monoadduct (1”-α) is the predominantly formed species nih.gov. In contrast, studies using calf thymus DNA, which has a lower GC content (42% GC), show a preferential formation of the cis-monoadduct (1”-β) nih.gov. This indicates that the broader sequence context and potentially the conformational properties of the DNA duplex contribute to the stereochemical outcome.

The mode of activation of the DMC prodrug is critical for the formation of the 1”-β adduct. The generation of 1”-β-deoxyguanosine adducts necessitates a bifunctional reductive activation of DMC nih.gov. In contrast, a monofunctional activation pathway exclusively yields 1”-α-adducts nih.gov. This highlights that the specific chemical nature of the activated mitosene intermediate dictates the stereochemical trajectory of the subsequent reaction with DNA.

Furthermore, temperature is a key environmental factor. At a reaction temperature of 37°C, DMC preferentially alkylates deoxyguanosine residues. However, at 0°C, alkylation occurs at both deoxyadenosine and deoxyguanosine residues nih.gov. The formation of the more complex interstrand crosslinks (ICLs) is also temperature-dependent, with their formation being inhibited at 0°C nih.gov. The 2-amino group of the guanine on the non-alkylated strand also plays a role in the regio- and stereoselectivity observed at both GpC and CpG sites nih.gov.

Table 1: Factors Influencing this compound Adduct Stereoselectivity

| Factor | Influence on Stereoselectivity |

|---|---|

| DNA Sequence | At 5'-GpC-3' sequences, the 1”-β (cis) adduct is strongly favored. At 5'-CpG-3' sequences, the 1”-α (trans) adduct is moderately favored. |

| GC Content | High GC content (e.g., 72%) favors the 1”-α (trans) monoadduct. Lower GC content (e.g., 42%) favors the 1”-β (cis) monoadduct. |

| Reductive Activation | Bifunctional activation is required for the formation of 1”-β adducts; monofunctional activation yields only 1”-α adducts. |

| Temperature | Influences the formation of interstrand crosslinks (inhibited at 0°C) and the regioselectivity between deoxyguanosine and deoxyadenosine. |

| Local DNA Structure | The 2-amino group of the adjacent guanine contributes to regio- and stereoselectivity. |

Sequence Specificity of this compound-DNA Alkylation

Preferential Alkylation at Specific DNA Sequences (e.g., GpC)

This compound exhibits a distinct sequence preference for DNA alkylation, a characteristic that differentiates it from its parent compound, mitomycin C. The primary target for DMC alkylation and subsequent interstrand crosslink formation in mammalian DNA is the 5'-GpC-3' sequence nih.govnih.govnih.gov. This preference for GpC sites is a significant finding, challenging the earlier consensus that mitomycins exclusively target 5'-CpG-3' dinucleotides nih.gov.

The alkylation of the N2 position of deoxyguanosine by DMC is favored not only at GpC steps but also within the broader sequence context of NpGpN, where N can be either adenine or thymine (B56734) nih.gov. This suggests that the local DNA structure and flexibility influenced by flanking nucleotides play a role in directing the drug to its target. The preference for GpC sequences is particularly relevant for the formation of DNA-DNA crosslinks by DMC in a cellular context nih.gov.

While the initial mono-adduction event preferentially occurs at GpC sites, the efficiency of conversion from this monoadduct to a highly cytotoxic interstrand crosslink (ICL) is sequence-dependent. The conversion process is significantly more efficient at CpG steps, with an approximate 80% efficiency, compared to GpC steps, where the efficiency is around 31% nih.gov. Consequently, despite the higher frequency of initial adduct formation at GpC sequences in mammalian DNA, only a fraction of these monoadducts will successfully mature into interstrand crosslinks nih.gov.

Table 2: Sequence Specificity and Crosslink Conversion Efficiency of this compound

| Sequence | Preference for Initial Alkylation | Efficiency of Monoadduct to Interstrand Crosslink (ICL) Conversion |

|---|---|---|

| 5'-GpC-3' | High (Major target in mammalian DNA) | ~31% |

| 5'-CpG-3' | Lower | ~80% |

Impact of C5 Cytosine Methylation on this compound Adduction Profiles

The enhancement of adduction is not uniform across all methylated CpG sites. The effect is highly selective, with some m5CpG loci showing increases in modification by as much as two orders of magnitude, while other methylated sites are not appreciably more reactive nih.govresearchgate.net. This suggests that local DNA structural factors, influenced by both methylation and the surrounding sequence, contribute to the observed reactivity.

A key difference between DMC and mitomycin C is how methylation affects bonding at non-CpG sites. For mitomycin C, methylation at CpG sites tends to reduce adduct formation at other, non-CpG sequences nih.govacs.org. In contrast, for DMC, while its bonding at CpG sites is greatly enhanced by methylation, its adduction at non-CpG sequences is not significantly affected nih.govacs.orgacs.org. This indicates that while C5 cytosine methylation directs DMC more strongly to CpG sites, it does not diminish its capacity to react at other locations. In some instances, DNA methylation has been observed to cause a slight decrease in adduction levels at sites outside of the CpG context nih.govresearchgate.net.

Table 3: Summary of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | DMC |

| Mitomycin C | MC |

| Deoxyguanosine | dG |

| Deoxyadenosine | dA |

Synthetic Methodologies for Decarbamoylmitomycin C and Its Dna Adducts

Preparation of Decarbamoylmitomycin C

The standard laboratory preparation of this compound involves the chemical modification of Mitomycin C. The synthesis is achieved through the basic hydrolysis of Mitomycin C, a process that selectively removes the carbamoyl (B1232498) moiety from the C10 position. acs.orgacs.org One established method involves treating Mitomycin C with a strong base, such as sodium hydroxide, in an aqueous solution. This reaction specifically targets the carbamate (B1207046) group for removal while preserving the core aziridine (B145994) ring and quinone structure essential for its alkylating activity. Following the hydrolysis, purification steps, often involving chromatographic techniques, are employed to isolate the pure this compound. This straightforward conversion allows researchers to generate DMC from the more readily available Mitomycin C for further studies.

Chemical Synthesis of Site-Specific this compound-DNA Adducts

The cytotoxicity of this compound is attributed to its ability to alkylate DNA, forming monoadducts and highly cytotoxic interstrand cross-links (ICLs). researchgate.netuni.lu Understanding the precise structural and biological consequences of these lesions requires access to synthetic DNA strands containing a single, site-specific DMC adduct. uni.lu Direct alkylation of DNA with activated DMC often yields a complex mixture of products and is generally inefficient for producing specific adducts in high yield. nih.gov Consequently, more sophisticated chemical strategies have been developed.

Synthesizing the adduct at the level of a single nucleoside (the basic building block of DNA) is a foundational strategy. This approach provides authentic standards for identifying adducts in cellular DNA and serves as a stepping stone for more complex syntheses. nih.gov However, direct alkylation reactions between activated DMC and nucleosides like deoxyguanosine are not efficient. nih.gov

A more successful and diastereospecific approach involves a coupling reaction between an electrophilic nucleoside derivative and a protected aminomitosene precursor derived from DMC. nih.govnih.gov The key steps of this strategy are:

Preparation of Mitosene Precursors: Isomeric protected triamino mitosenes are synthesized from Mitomycin C. These precursors can be separated into their respective cis and trans diastereomers. nih.gov

Preparation of Electrophilic Nucleosides: The target DNA base is converted into a more reactive electrophilic form. For instance, 2'-deoxyadenosine (B1664071) can be converted to a 6-fluoropurine (B74353) 2'-deoxyribonucleoside. nih.govnih.gov

Coupling Reaction: A nucleophilic aromatic substitution reaction is performed between the aminomitosene precursor and the fluorinated nucleoside. This key step forms the covalent bond between the drug and the DNA base. nih.govnih.gov

Deprotection: Finally, protecting groups are removed using methods like fluoride-based deprotection to yield the final, stable DMC-nucleoside adducts. nih.govresearchgate.net

This method has been successfully used to synthesize both C-1 epimers of DMC adducts with deoxyadenosine (B7792050) and deoxyguanosine. nih.govnih.gov

Table 1: Comparison of Synthetic Strategies for DMC-Nucleoside Adducts

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | Reaction of a target nucleoside (e.g., deoxyguanosine) with reductively activated DMC. | Single-step reaction concept. | Inefficient, low yield, cumbersome isolation, produces a mixture of products. nih.govnih.gov |

| Chemical Synthesis via Coupling | Nucleophilic substitution between a protected aminomitosene precursor and an electrophilic nucleoside (e.g., 6-fluoropurine). | Diastereospecific, higher yields, produces specific stereoisomers. nih.govnih.gov | Multi-step process requiring synthesis of precursors and protecting group manipulation. nih.gov |

To study the impact of a DMC adduct within a specific DNA sequence, it is necessary to incorporate the adduct into an oligonucleotide (a short DNA strand). The post-oligomerization approach is a powerful method to achieve this. acs.orgnih.gov In this strategy, the DNA oligonucleotide is synthesized first, incorporating a specially modified and reactive nucleoside at the desired adduction site. The DMC molecule (or its precursor) is then attached to this reactive handle after the DNA strand has been assembled.

A successful post-oligomerization synthesis of a related Mitomycin C adduct, which establishes the methodology applicable to DMC, involves the following key steps: acs.orgnih.gov

An oligonucleotide is synthesized containing a 2-fluoro-O⁶-protected-deoxyinosine residue in place of the target deoxyguanosine.

A selectively protected triaminomitosene precursor is prepared.

The aminomitosene is coupled to the 2-fluoro position of the modified nucleoside within the fully assembled oligonucleotide. acs.org

Protecting groups on both the mitosene and the DNA base are removed in the final steps to yield the site-specifically adducted oligonucleotide. acs.orgnih.gov

This method avoids the potential degradation of the sensitive adduct during the harsh conditions of automated DNA synthesis and allows for the precise placement of the lesion within a defined sequence context. acs.orgresearchgate.net

A defining characteristic of DMC-DNA interactions is their stereochemistry. While Mitomycin C predominantly forms trans (or alpha) adducts with the N² of deoxyguanosine, DMC generates mainly cis (or beta) adducts. nih.govuni.lu The ability to control this stereochemistry during synthesis is critical.

Diastereospecificity is achieved by controlling the stereochemistry of the drug precursors and leveraging the influence of the DNA sequence itself. nih.govnih.gov Biomimetic studies, which replicate the biological activation conditions in a laboratory setting, have revealed that the formation of DMC-DNA cross-links is both diastereospecific and diastereodivergent. nih.gov

Key findings from these studies include:

At GpC sequences, only the 1''S-diastereomer of the initial DMC monoadduct can proceed to form an interstrand cross-link. nih.gov

Conversely, at CpG sequences, only the 1''R-diastereomer of the monoadduct can form a cross-link. nih.gov

The initial monoalkylation step is also stereoselective, with GpC sequences favoring the formation of the 1''S monoadduct and CpG sequences favoring the 1''R monoadduct. nih.gov

This interdependence between DNA sequence and the stereochemical outcome of the alkylation is a crucial factor. researchgate.netnih.gov Therefore, diastereospecific synthetic routes rely on combining a chosen DNA sequence with the appropriate activation conditions to favor the formation of the desired stereoisomer. nih.gov Chemical synthesis can achieve diastereospecificity by using stereochemically pure aminomitosene precursors, which then direct the stereochemical configuration of the final adduct upon coupling. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | DMC |

| Mitomycin C | MC |

| Deoxyguanosine | dG |

| Deoxyadenosine | dA |

| 2-fluoro-O⁶-(2-trimethylsilylethyl)deoxyinosine | - |

| Triaminomitosene | - |

| 10-decarbamoyl-2,7-diaminomitosene | - |

Cellular and Biochemical Consequences of Decarbamoylmitomycin C Dna Adducts

Decarbamoylmitomycin C-Induced DNA Damage Response Pathways

DMC-DNA adducts, primarily by causing DNA replication fork stalling, activate a network of proteins that monitor genomic integrity. nih.gov These pathways are critical for coordinating cell cycle progression with DNA repair.

The primary cytotoxic lesions generated by DMC are interstrand cross-links (ICLs), which physically prevent the separation of DNA strands. acs.org This blockage is a potent trigger for the activation of DNA damage checkpoint pathways. acs.org When a replication fork encounters a DMC-induced ICL, it stalls, leading to the generation of single-stranded DNA regions. This structure is recognized by the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. nih.govbio-rad.com

Upon activation, ATR phosphorylates a number of downstream targets to signal the presence of damage. acs.org Studies on the related compound Mitomycin C (MC) show that the S-phase arrest induced by ICLs is ATR-dependent. nih.gov While both ATR and Ataxia Telangiectasia Mutated (ATM) kinases can be activated by DNA damage, the response to replication blockers like DMC is predominantly signaled through the ATR-Chk1 pathway. acs.orgbio-rad.com DMC specifically has been shown to enhance Chk1 checkpoint activation through a p53-independent disassociation of ATR from chromatin. nih.gov

A distinguishing characteristic of this compound is its ability to induce potent cytotoxic effects in cells that lack a functional p53 tumor suppressor protein. nih.govacs.org Research has consistently shown that DMC is more cytotoxic than its parent compound, Mitomycin C, in p53-deficient cancer cell lines. nih.govacs.org This suggests that the unique stereoisomeric DNA adducts produced by DMC activate a p53-independent cell death pathway. nih.govacs.org

In cells lacking wild-type p53, the increased cytotoxicity of DMC is associated with early activation of poly(ADP-ribose) polymerase (PARP) and a notable depletion of the Chk1 kinase, which points towards a non-apoptotic form of cell death. nih.govacs.org The mitosene-1-β stereoisomeric DNA adducts, which are formed in a higher proportion by DMC compared to MC, are believed to be the signal for this p53-independent mode of cell death. acs.orgnih.gov This pathway is characterized by persistent DNA damage and increased ubiquitin proteolysis. acs.orgnih.gov

This compound exerts a profound influence on key proteins that regulate cell cycle progression, notably Checkpoint Kinase 1 (Chk1) and the cyclin-dependent kinase inhibitor p21.

Chk1: Unlike Mitomycin C, which often leads to the activation and increased levels of Chk1, DMC treatment results in the rapid depletion of Chk1 protein. acs.orgacs.org This depletion occurs via the ubiquitin-proteasome pathway. acs.orgnih.gov Since Chk1 is crucial for enforcing the G2/M cell cycle checkpoint to allow time for DNA repair, its degradation prevents the cell from arresting, leading to mitotic catastrophe and cell death. acs.org This effect is particularly pronounced in p53-deficient cells, where the G2/M checkpoint is heavily reliant on Chk1. acs.org

p21: DMC treatment leads to the activation of p21 in both p53-proficient and p53-deficient cells. nih.govsemanticscholar.org This indicates that DMC can induce p21 through a p53-independent mechanism. nih.govsemanticscholar.org p21 is a potent inhibitor of cyclin-dependent kinases and its activation can lead to cell cycle arrest, typically at the G1/S transition. semanticscholar.orgwikipedia.org The induction of p21 by DMC in the absence of functional p53 highlights the activation of alternative signaling pathways in response to its specific DNA adducts. semanticscholar.org

Table 1: Comparative Effects of DMC and MC on Key DNA Damage Response Proteins

| Feature | This compound (DMC) | Mitomycin C (MC) |

| p53-Independent Cytotoxicity | High; activates a p53-independent cell death pathway. nih.govacs.orgacs.org | Lower; cytotoxicity is often more dependent on p53 status. nih.gov |

| Chk1 Protein Levels | Causes rapid depletion via the proteasome pathway. acs.orgacs.orgnih.gov | Generally activates or increases protein levels. acs.org |

| p21 Activation | Strong activation in both p53-proficient and p53-deficient cells. nih.govsemanticscholar.org | Induces p21, typically in a p53-dependent manner. semanticscholar.org |

| Primary Adduct Stereochemistry | Mitosene-1-β (cis) configuration. nih.govacs.org | Mitosene-1-α (trans) configuration. nih.gov |

Cellular Processing and Repair of this compound-DNA Adducts

Once formed, DMC-DNA adducts become substrates for cellular repair machinery. The efficiency and accuracy of these repair processes are critical determinants of the biological consequences of DMC exposure.

The nucleotide excision repair (NER) pathway is a major mechanism for removing bulky DNA lesions, including those formed by mitomycins. nih.gov In prokaryotes such as Escherichia coli, this process is carried out by the UvrABC endonuclease complex. nih.govwikipedia.orgyoutube.com

Studies on Mitomycin C-DNA adducts provide a model for how these lesions are processed. The UvrABC system recognizes the helical distortion caused by the adduct. nih.gov For monoadducts, the UvrABC nuclease makes incisions on the damaged strand, typically 7-8 nucleotides 5′ and 3-4 nucleotides 3′ to the lesion, allowing for its removal. nih.gov

Table 2: UvrABC Incision Patterns on Mitomycin C-DNA Adducts

| Adduct Type | UvrABC Incision Activity | Consequence |

| Monoadduct | Dual incisions on the single damaged strand. nih.gov | Excision of a short oligonucleotide containing the adduct. |

| Interstrand Cross-link (ICL) | Makes incisions on both DNA strands flanking the adduct. nih.govnih.gov | Can result in a DNA double-strand break (DSB). researchgate.net |

The formation of DMC-DNA adducts, especially ICLs, presents a formidable obstacle to the molecular machinery responsible for DNA replication and transcription. acs.orgresearchgate.net By covalently linking the two strands of the DNA helix, ICLs physically prevent the strand separation necessary for DNA polymerases and RNA polymerases to proceed. acs.orgresearchgate.net

This blockade of replication and transcription is a primary source of DMC's cytotoxicity. acs.org The stalling of replication forks is a potent signal for the activation of the DNA damage response, particularly the ATR-Chk1 pathway, leading to cell cycle arrest. acs.org If the cell is unable to repair these lesions, the persistent blockage of replication can lead to the collapse of replication forks, the formation of double-strand breaks, and ultimately, cell death. acs.org The depletion of Chk1 by DMC exacerbates this toxicity by compromising the cell's ability to arrest the cell cycle, potentially leading to premature entry into mitosis with damaged DNA, a process known as mitotic catastrophe. acs.org

Proteasome-Mediated Protein Degradation Induced by this compound Adducts

The formation of this compound (DMC)-DNA adducts triggers a specific cellular response leading to the targeted degradation of key proteins through the ubiquitin-proteasome pathway. This mechanism is a significant contributor to the compound's cytotoxicity and distinguishes its mode of action from that of its parent compound, Mitomycin C (MC). A primary target of this degradation pathway is Checkpoint kinase 1 (Chk1), a crucial protein in the DNA damage response.

Research has demonstrated that treatment of cancer cells with DMC leads to a marked depletion of the Chk1 protein. acs.orgacs.orgnih.gov This depletion is not observed with MC treatment. acs.org The degradation of Chk1 is facilitated by the ubiquitin-proteasome system, a major pathway for controlled proteolysis in eukaryotic cells. jcpjournal.orgmdpi.com This was confirmed in studies where the chemical inhibition of the proteasome with agents like MG115 prevented the depletion of Chk1 in DMC-treated cells, thereby rescuing the protein from degradation. acs.org

The signaling for this protein degradation appears to be a direct consequence of the specific DNA adducts formed by DMC. acs.orgnih.gov In particular, the mitosene-1-β stereoisomeric DNA adducts produced by DMC are believed to signal for a p53-independent mode of cell death that is correlated with this increase in ubiquitin-mediated proteolysis. acs.orgnih.gov This ability to induce cell death in cells lacking functional p53 is a notable characteristic of DMC, as more than half of human cancers have p53 mutations. nih.gov

The targeted degradation of Chk1 is a critical event, as p53-deficient cancer cells often rely on the ATR/Chk1 checkpoint for survival after DNA damage. nih.gov By inducing the degradation of Chk1, DMC effectively removes this key survival checkpoint, enhancing its cytotoxicity in these cancer cells. nih.gov

The following table summarizes the experimental findings on the effects of this compound (DMC) on Chk1 and ubiquitinated protein levels in DLD-1 human cancer cells, which lack a functional p53 protein.

| Treatment Condition | Effect on Chk1 Protein Level | Effect on Total Ubiquitinated Proteins | Conclusion |

|---|---|---|---|

| Untreated Control | Normal/Baseline | Normal/Baseline | Represents the normal state of the cells without any drug treatment. |

| Mitomycin C (MC) | No significant depletion | No significant change | MC does not induce the proteasome-mediated degradation of Chk1. acs.org |

| This compound (DMC) | Significant depletion | Decreased | DMC-DNA adducts signal for the targeted degradation of Chk1. acs.org |

| DMC + Proteasome Inhibitor (MG115) | Rescued/Recovered | Recovered | Chk1 depletion by DMC is mediated by the proteasome. acs.org |

Structure Activity Relationship Studies of Decarbamoylmitomycin C

Influence of the C10 Carbamate (B1207046) Group on Decarbamoylmitomycin C Reactivity and Biological Activity

The C10 carbamate group of Mitomycin C is a key alkylating function that, along with the C1 aziridine (B145994) ring, enables it to act as a bifunctional agent capable of forming DNA interstrand cross-links (ICLs). yale.edu It was initially believed that removing this group to form this compound would render the molecule monofunctional, capable only of forming DNA monoadducts and thus significantly reducing its cytotoxicity. nih.gov

Paradoxically, despite the lower cross-linking efficiency relative to its total adduct formation, DMC exhibits cytotoxicity that is comparable, and in some cell lines slightly greater, than that of MC. yale.eduresearchgate.netresearchgate.net This potent biological activity suggests that the ICLs, even if proportionally fewer, remain the critical cytotoxic lesions. nih.govresearchgate.net The similar cell-killing efficacy of the two compounds correlates well with the absolute number of ICLs they produce, but not with the total number of DNA adducts. researchgate.net This underscores the central role of interstrand cross-linking in the mechanism of action for both molecules and highlights the complex role of the C10 position in modulating DNA reactivity. The alkylating behavior of DMC is noted to be markedly different from that of MC, indicating that the absence of the carbamate fundamentally alters its interaction with DNA. nih.gov

| Compound | Relative Cytotoxicity | Total DNA Adducts Frequency | Monoadduct:Cross-link Ratio |

|---|---|---|---|

| Mitomycin C (MC) | Highly cytotoxic | Baseline | Lower ratio (ICLs are ~27% of total adducts) researchgate.net |

| This compound (DMC) | Slightly more cytotoxic than MC nih.govresearchgate.net | 20-30 fold higher than MC nih.govresearchgate.net | Higher ratio (~10:1; ICLs are ~7% of total adducts) researchgate.net |

Correlation Between DNA Adduct Stereochemistry and Cellular Responses

A critical distinction between the DNA lesions induced by MC and DMC lies in their three-dimensional structure, or stereochemistry. The major DNA adducts formed by both compounds are at the N2 position of guanine (B1146940), but they possess opposite configurations at the C1" of the guanine-mitosene bond. nih.govresearchgate.net

Mitomycin C predominantly generates ICLs with a trans stereochemistry (also referred to as α-ICL). researchgate.netnih.govnih.gov In contrast, this compound preferentially yields the stereoisomeric cis-ICL (β-ICL). researchgate.netnih.govnih.gov This diastereospecificity is also sequence-dependent: trans-ICLs are formed at 5'-CpG sequences, whereas cis-ICLs are formed at 5'-GpC steps. nih.govresearchgate.net While both adducts fit into the DNA helix without causing major structural distortions, this subtle difference in their geometry leads to profoundly different cellular responses. nih.gov

The unique cis stereochemistry of the DMC-induced ICLs is strongly correlated with a more rapid and potent activation of a p53-independent cell death pathway. nih.govacs.orgnih.gov This is particularly significant as over half of all human cancers harbor mutations in the p53 gene, often leading to resistance to conventional chemotherapies. nih.govacs.org DMC's ability to efficiently kill cancer cells lacking functional p53 suggests its DNA adducts signal differently to the cellular repair and cell death machinery. acs.orgnih.govcuny.edu The cellular response to DMC-induced damage is associated with the degradation of Checkpoint 1 protein (Chk1) via the ubiquitin-proteasome pathway, a mechanism not observed with MC treatment in p53-deficient cells. acs.orgnih.govcuny.edu Therefore, the stereochemistry of the DNA lesion is a critical determinant of the subsequent biological outcome, influencing the choice between different cell death pathways. researchgate.net

| Compound | Predominant Adduct Stereochemistry | Cellular Response Pathway |

|---|---|---|

| Mitomycin C (MC) | trans (α-adduct) at the guanine-mitosene bond nih.govresearchgate.netnih.gov | Activates p53-dependent pathways; slower activation of p53-independent pathways acs.orgnih.gov |

| This compound (DMC) | cis (β-adduct) at the guanine-mitosene bond nih.govresearchgate.netnih.gov | Rapidly activates a p53-independent cell death pathway, correlated with Chk1 degradation nih.govacs.orgnih.govcuny.edu |

Comparative Analysis of this compound and its Derivatives

Comparing DMC to other analogues of Mitomycin C further clarifies the structure-activity relationships within this class of compounds. Key factors influencing antitumor activity include the quinone reduction potential (E1/2) and lipophilicity (log P), which affect bioreductive activation and cellular uptake, respectively. nih.gov

One of the most informative comparators is 2,7-diaminomitosene (B1203922) (2,7-DAM), a major reductive metabolite of MC that is structurally similar but lacks the C1 aziridine ring functionality. nih.govresearchgate.netnih.gov 2,7-DAM forms only monoadducts with DNA and is considered non-toxic or only barely cytotoxic in various tumor cell lines. researchgate.netresearchgate.net This starkly contrasts with the high cytotoxicity of both MC and DMC, providing strong evidence that the formation of ICLs, which 2,7-DAM cannot produce, is the critical event for cell killing. researchgate.netresearchgate.net

Another derivative, a mitomycin-lexitropsin conjugate (MC-lex), shares structural features with MC but displays a stronger downregulation of signaling networks that regulate the cell cycle and DNA damage response when compared to both MC and DMC. nih.gov This indicates that modifications beyond the core mitosane structure can significantly alter cellular pathway responses, and that cytotoxicity is not solely related to cross-linking ability. nih.gov Furthermore, comparisons between Mitomycin A and Mitomycin C analogues reveal that while Mitomycin A derivatives are generally more potent, their specific antitumor effects cannot be predicted from their Mitomycin C counterparts, highlighting the subtle yet powerful influence of substitutions on the mitosane frame. nih.gov

| Compound | Key Structural Feature(s) | DNA Lesion Type | Observed Biological Activity |

|---|---|---|---|

| Mitomycin C (MC) | C1 aziridine, C10 carbamate | Monoadducts and trans-ICLs | Highly cytotoxic; p53-dependent activity researchgate.net |

| This compound (DMC) | C1 aziridine, lacks C10 carbamate | Monoadducts and cis-ICLs | Highly cytotoxic; potent p53-independent activity nih.govresearchgate.net |

| 2,7-diaminomitosene (2,7-DAM) | Lacks C1 aziridine functionality | Monoadducts only | Non-toxic or minimally cytotoxic researchgate.netresearchgate.net |

| Mitomycin A (MMA) | Methoxy group at C7 (vs. amino in MC) | Monoadducts and ICLs | Generally more potent than corresponding MC analogues nih.gov |

Preclinical Investigative Applications and Future Directions for Decarbamoylmitomycin C

Decarbamoylmitomycin C as a Mechanistic Probe in DNA-Alkylating Agent Research

This compound serves as an invaluable mechanistic probe, primarily due to the distinct stereochemistry of the DNA adducts it forms compared to Mitomycin C. While both compounds alkylate DNA, leading to monoadducts and cytotoxic interstrand crosslinks (ICLs), the spatial arrangement of these adducts differs significantly. researchgate.netresearchgate.net MC predominantly forms deoxyguanosine adducts with a 1"-R stereochemistry (referred to as 1"-α or trans), whereas DMC favors the formation of adducts with a 1"-S stereochemistry (1"-β or cis). researchgate.netnih.gov This stereochemical divergence is crucial as it influences the biological response to the DNA damage. cuny.eduacs.org

The differential adduct formation has been shown to correlate with distinct cellular responses. For instance, the increase in 1"-β-adducts from DMC treatment is associated with a more rapid induction of a p53-independent cell death pathway. cuny.edu This suggests that the specific three-dimensional structure of the DNA lesion is a key determinant of the subsequent cellular signaling cascade. By comparing the effects of MC and DMC, researchers can dissect the downstream consequences of these structurally distinct DNA adducts, from the activation of DNA repair pathways to the initiation of apoptosis.

Furthermore, the sequence selectivity of DMC's DNA alkylation provides another layer of mechanistic insight. While MC preferentially forms ICLs at CpG sequences, DMC shows a preference for GpC sequences. researchgate.netresearchgate.net This altered sequence preference, coupled with the different stereochemistry of the adducts, allows for a more nuanced investigation into how DNA sequence context influences the formation and biological processing of ICLs. The alkylating behavior of DMC is also markedly different from that of MC, further highlighting its utility in comparative studies to understand the complex mechanisms of DNA alkylation. nih.gov

| Feature | This compound (DMC) | Mitomycin C (MC) |

|---|---|---|

| Predominant Adduct Stereochemistry | 1"-S (β or cis) | 1"-R (α or trans) |

| Preferred Sequence for Interstrand Crosslinks (ICLs) | GpC | CpG |

| Cell Death Pathway Activation | More rapid activation of a p53-independent pathway | Activates p53-dependent pathways |

| Relative Cytotoxicity | Often exhibits higher toxicity in certain cell lines | Standard of comparison for mitomycin-class cytotoxicity |

Development of Advanced Methodologies for this compound Adduct Analysis

The study of this compound and its interactions with DNA has necessitated the development of sophisticated analytical techniques for the precise detection and quantification of the resulting adducts. A prominent method that has been refined for this purpose is liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS). nih.govrtrn.net This highly sensitive and specific technique allows for the identification and quantification of the various DMC-DNA adducts, even at the low levels found in cellular DNA. nih.gov

The methodology typically involves the enzymatic digestion of DNA isolated from cells treated with DMC into individual nucleosides and adducted nucleosides. nih.gov These digests are then subjected to LC-MS/MS analysis. The use of multiple reaction monitoring (MRM) enhances the specificity of detection by monitoring for characteristic parent-to-fragment ion transitions for each specific adduct. nih.govnih.gov This approach has been successfully applied to compare the adduct profiles generated by both MC and DMC in various cancer cell lines. nih.gov

High-resolution mass spectrometry (HRMS) has also been instrumental in providing structural proof for synthesized DMC-adducted oligonucleotides, complementing data from enzymatic digestion, circular dichroism spectroscopy, and UV melting temperature studies. researchgate.net The development of biomimetic and direct chemical syntheses for DMC-DNA adducts has been crucial for generating the necessary standards for these advanced analytical methods. nih.govnih.gov These synthetic standards are essential for the accurate identification and quantification of adducts in biological samples.

| Adduct | Parent Ion (m/z) | Monitored Fragment Ions (m/z) | Ionization Mode |

|---|---|---|---|

| DMC-dG (cis/trans mixture) | 528.10 | 393.85, 243.20 | Positive |

Integrated Computational and Theoretical Investigations of this compound Interactions

In conjunction with experimental studies, computational and theoretical approaches have provided significant insights into the mechanisms of this compound's interaction with DNA. Density Functional Theory (DFT) calculations, for example, have been employed to evaluate the energies of the reactions leading to the formation of different stereoisomeric adducts. nih.govuni.lu These theoretical calculations help to explain the observed experimental preferences for the formation of certain adducts over others.

DFT studies have shown that under conditions of bifunctional activation, the thermodynamically favored adducts are alpha (trans) for MC and beta (cis) for DMC. nih.govuni.lu This theoretical finding aligns with experimental observations and suggests that the structure of the duplex DNA may play a role in stabilizing or orienting the activated DMC in a way that facilitates the formation of the thermodynamically favored beta products within a cellular environment. nih.gov

Molecular modeling has also been used to create virtual models of DMC-DNA complexes, allowing for the exploration of the conformational space and structural features of these adducted duplexes. researchgate.netresearchgate.net These models can help to visualize how the different stereochemistry of the DMC adducts might distort the DNA double helix, which in turn could influence the recognition and processing of these lesions by DNA repair proteins. The integration of these computational methods with experimental data provides a more complete and detailed picture of the molecular basis for the biological activity of this compound.

| Compound | Activation Condition | Thermodynamically Favored Adduct Stereochemistry |

|---|---|---|

| This compound (DMC) | Bifunctional | β (cis) |

| Mitomycin C (MC) | Bifunctional | α (trans) |

Unexplored Avenues in this compound Chemical Biology Research

Another important area of future research is the elucidation of the specific DNA repair pathways that are activated in response to the stereochemically distinct DMC-DNA adducts. The observation that DMC can induce a p53-independent cell death pathway suggests that its adducts may be recognized and processed differently by the cellular machinery compared to those of MC. cuny.edu Identifying the specific proteins and pathways involved in the recognition and repair of cis-oriented DMC adducts could reveal novel targets for enhancing the efficacy of DNA-damaging agents.

Furthermore, the influence of chromatin structure and epigenetic modifications on the formation and repair of DMC-DNA adducts is a largely unexplored area. The accessibility of DNA within the nucleus is highly regulated, and it is likely that the local chromatin environment influences the sites of DMC alkylation and the subsequent DNA damage response. Investigating these interactions could provide a more comprehensive understanding of the determinants of DMC's activity in a cellular context. Finally, the unique properties of DMC could be harnessed in the design of novel DNA-alkylating agents with improved therapeutic profiles, such as enhanced selectivity for cancer cells or the ability to overcome specific mechanisms of drug resistance.

Q & A

Q. What are the primary DNA adducts formed by Decarbamoylmitomycin C (DMC), and how do they differ structurally from those of Mitomycin C (MC)?

DMC forms DNA adducts via alkylation at deoxyguanosine (dG) and deoxyadenosine (dA) residues, with distinct stereochemical configurations compared to MC. Specifically, DMC generates β-configuration adducts (trans orientation) at C1’ in CpG sequences, whereas MC forms α-configuration adducts (cis orientation) under similar conditions. These differences arise from variations in the carbamoyl group presence, which alters activation pathways and reaction thermodynamics. Analytical methods such as HPLC/ESI-MS and NMR are critical for differentiating these adducts .

Q. What experimental methodologies are recommended for detecting and quantifying DMC-induced DNA monoalkylation versus interstrand crosslinking (ICL)?

Researchers should employ a combination of denaturing gel electrophoresis (to separate crosslinked DNA fragments) and mass spectrometry (for precise adduct quantification). For example, under hypoxia, DMC preferentially forms ICLs due to reductive activation, whereas monoalkylation dominates under normoxia. Isotope-labeling studies (e.g., ³H-DMC) coupled with enzymatic digestion (using DNase I and phosphodiesterase) can further isolate adducts for structural validation .

Q. How does the reductive activation mechanism of DMC influence its DNA alkylation specificity?

DMC requires enzymatic or chemical reduction (e.g., via DT-diaphorase or sodium dithionite) to generate reactive intermediates. The reduced hydroquinone form of DMC undergoes ring-opening, producing C1 and C10 electrophilic centers that alkylate DNA. In contrast to MC, DMC’s lack of a carbamoyl group reduces steric hindrance, favoring β-stereochemistry in adducts. Redox conditions (e.g., hypoxia) and cellular reductases must be controlled in experimental setups to replicate physiological activation .

Advanced Research Questions

Q. How do sequence context (e.g., GpC vs. CpG) and DNA secondary structure influence the diastereoselectivity of DMC adduct formation?

DMC exhibits sequence-dependent diastereoselectivity: in GpC motifs, it forms 1’-β (cis) adducts, while CpG sequences favor 1’-α (trans) configurations. This selectivity is attributed to DNA backbone flexibility and base-stacking interactions, which orient the activated DMC intermediate for specific nucleophilic attacks. Computational modeling (e.g., density functional theory) and X-ray crystallography of DMC-DNA complexes can validate these interactions .

Q. What experimental strategies can reconcile contradictory data on DMC adduct yields under varying activation conditions (e.g., hypoxia vs. high drug concentrations)?

Contradictions often stem from kinetic vs. thermodynamic control. At high DMC concentrations (e.g., in vitro), monoalkylation via C1 carbon ions (kinetic pathway) dominates, whereas hypoxia stabilizes the hydroquinone intermediate, promoting ICLs (thermodynamic pathway). Researchers should standardize drug concentrations, redox buffers (e.g., NADPH levels), and use single-molecule imaging (e.g., AFM) to track real-time adduct formation .

Q. How can the stereochemical outcomes of DMC-DNA adducts be manipulated to study their biological consequences (e.g., DNA repair efficiency)?

Synthetic oligonucleotides with site-specific DMC adducts (cis vs. trans) can be prepared using biomimetic alkylation followed by HPLC purification. These substrates are then incubated with DNA repair enzymes (e.g., FANC proteins) to assess repair kinetics via gel-shift assays or qPCR. Comparative studies with MC adducts reveal structural determinants of repair pathway activation .

Q. What role do DNA repair mechanisms (e.g., NER, HR) play in modulating DMC cytotoxicity, and how can this be experimentally dissected?

Isogenic cell lines deficient in specific repair pathways (e.g., XPA for NER, BRCA1 for HR) can be treated with DMC to quantify survival via clonogenic assays. Immunofluorescence for γH2AX foci and comet assays further measure DNA damage persistence. Such approaches link adduct stereochemistry to repair vulnerability, informing combinatorial therapies with PARP inhibitors .

Methodological Considerations

- Data Precision : Report adduct yields with ≤1 significant digit beyond instrumental precision (e.g., HPLC-MS with ±0.01 pmol/mg DNA). Justify values exceeding three significant figures .

- Statistical Rigor : Use ANOVA or t-tests for comparing adduct formation under different conditions, specifying p-values (e.g., p < 0.05) .

- Ethical Compliance : Adhere to NIH guidelines for in vitro toxicology studies, including IRB approval for cell line sourcing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.